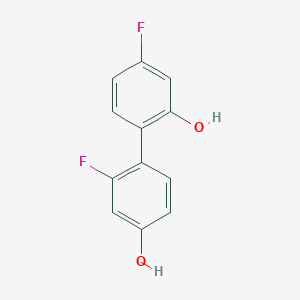
O-(methoxymethyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(methoxymethyl)hydroxylamine is an organic compound with the molecular formula C₂H₇NO₂. It is a derivative of hydroxylamine, where the hydroxyl hydrogen is replaced by a methoxymethyl group. This compound is a colorless liquid that is soluble in polar organic solvents and water .
Preparation Methods
O-(methoxymethyl)hydroxylamine can be synthesized through various methods. One common synthetic route involves the O-alkylation of hydroxylamine derivatives. For example, it can be obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the methanolysis of hydroxylamine sulfonates . Industrial production methods typically involve similar processes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
O-(methoxymethyl)hydroxylamine undergoes several types of chemical reactions, including:
Condensation Reactions: It condenses with ketones and aldehydes to form imines.
Substitution Reactions: It can participate in substitution reactions, particularly O-alkylation and O-arylation.
Common reagents used in these reactions include methyl lithium, organolithium compounds, and various alkylating and arylating agents. The major products formed from these reactions are imines and amines .
Scientific Research Applications
O-(methoxymethyl)hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a synthon for NH₂⁺ in organic synthesis.
Biology and Medicine: It has potential medicinal uses, particularly in inhibiting base excision repair (BER) by covalently binding to apurinic/apyrimidinic (AP) DNA damage sites. .
Industry: It is used in the synthesis of various pharmaceuticals and other organic compounds.
Mechanism of Action
The mechanism of action of O-(methoxymethyl)hydroxylamine involves its ability to covalently bind to apurinic/apyrimidinic (AP) DNA damage sites. By inhibiting base excision repair (BER), it increases the amount of cytotoxic adducts, leading to cell death. This mechanism is particularly useful in potentiating the anti-tumor activity of alkylating agents .
Comparison with Similar Compounds
O-(methoxymethyl)hydroxylamine is similar to other hydroxylamine derivatives, such as:
N-methylhydroxylamine: An isomer of methoxyamine, where the methyl group is attached to the nitrogen atom instead of the oxygen atom.
Aminomethanol: Another isomer, where the amino group is attached to the carbon atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its isomers and other hydroxylamine derivatives.
Properties
CAS No. |
72674-70-5 |
|---|---|
Molecular Formula |
C2H7NO2 |
Molecular Weight |
77.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



